Cas no 367908-42-7 (N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide)

N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide
- 2H-1,4-Benzothiazine-2-acetamide, N-(4-ethoxy-2-nitrophenyl)-3,4-dihydro-3-oxo-
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- インチ: 1S/C18H17N3O5S/c1-2-26-11-7-8-12(14(9-11)21(24)25)19-17(22)10-16-18(23)20-13-5-3-4-6-15(13)27-16/h3-9,16H,2,10H2,1H3,(H,19,22)(H,20,23)
- InChIKey: IWNQKGVTDXPQBE-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC=C2NC(=O)C1CC(NC1=CC=C(OCC)C=C1[N+]([O-])=O)=O
じっけんとくせい
- 密度みつど: 1.387±0.06 g/cm3(Predicted)
- Boiling Point: 691.6±55.0 °C(Predicted)
- 酸度系数(pKa): 12.25±0.70(Predicted)
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1065-0779-30mg |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
367908-42-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1065-0779-50mg |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
367908-42-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1065-0779-20μmol |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
367908-42-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1065-0779-1mg |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
367908-42-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1065-0779-10μmol |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
367908-42-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1065-0779-2μmol |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
367908-42-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1065-0779-15mg |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
367908-42-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1065-0779-75mg |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
367908-42-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1065-0779-5mg |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
367908-42-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1065-0779-10mg |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide |
367908-42-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamideに関する追加情報
N-(4-Ethoxy-2-Nitrophenyl)-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-2-Yl)Acetamide: A Comprehensive Overview
N-(4-Ethoxy-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound with the CAS registry number 367908-42-7. This compound belongs to the class of benzothiazepines, which are known for their diverse applications in pharmaceuticals and agrochemicals. The structure of this compound is characterized by a benzothiazine ring system fused with an acetamide group and a substituted phenyl moiety. The presence of the ethoxy and nitro groups on the phenyl ring introduces unique electronic and steric properties, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of benzothiazepines as bioactive molecules, particularly in the context of their ability to modulate enzyme activity and cellular signaling pathways. For instance, researchers have explored the role of N-(4-ethoxy-2-nitrophenyl)-2-(3-oxo... in inhibiting key enzymes such as histone deacetylases (HDACs) and tyrosine kinases. These findings suggest that this compound could serve as a lead molecule for the development of novel therapeutic agents targeting diseases such as cancer and inflammatory disorders.
The synthesis of N-(4-Ethoxy... involves a multi-step process that typically begins with the preparation of the benzothiazine core. This is followed by functionalization at specific positions to introduce the acetamide and substituted phenyl groups. The use of advanced catalytic systems and green chemistry principles has enabled researchers to optimize the synthesis pathway, reducing both cost and environmental impact. Such advancements underscore the importance of sustainable practices in modern chemical synthesis.
In terms of applications, N-(4-Ethoxy... has shown promise in agrochemical research, particularly as a potential herbicide or fungicide. Its ability to inhibit key enzymes involved in plant metabolism makes it a candidate for controlling agricultural pests and diseases. Field trials conducted in controlled environments have demonstrated its efficacy against several crop pathogens, although further studies are required to assess its long-term environmental impact.
From a structural perspective, the benzothiazine ring system is central to the compound's bioactivity. The presence of the oxo group at position 3 introduces a ketone functionality that can participate in hydrogen bonding and other non-covalent interactions with biological targets. Additionally, the ethoxy group on the phenyl ring enhances solubility and bioavailability, which are critical factors for drug delivery.
Recent advancements in computational chemistry have allowed researchers to model the interaction of N-(4-Ethoxy... with various biological targets at an atomic level. These studies have provided insights into the molecular mechanisms underlying its bioactivity, paving the way for rational drug design strategies. For example, molecular docking simulations have revealed that this compound binds effectively to HDACs through a combination of hydrophobic interactions and hydrogen bonding.
The discovery of novel analogs based on N-(4-Ethoxy... has also been a focal point of recent research efforts. By modifying substituents on both the benzothiazine and phenyl rings, scientists aim to enhance selectivity and reduce off-target effects. Such analogs are being tested in preclinical models to evaluate their potential as next-generation therapeutics.
In conclusion, N-(4-Ethoxy... represents a fascinating example of how structural complexity can be harnessed to create bioactive molecules with diverse applications. As research continues to uncover its full potential, this compound stands at the forefront of innovation in pharmaceutical and agrochemical development.
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